tert-butyl N-(1-carbamothioylcyclobutyl)carbamate

Bioactivity Enzyme Inhibition Drug Discovery

Researchers investigating steric effects in drug candidates face limited access to cyclobutyl-containing scaffolds. This specialized carbamate-thiourea hybrid (CAS 1251924-39-6) solves that gap. - **Key differentiator:** Cyclobutyl ring provides unique steric bulk and conformational rigidity vs. cyclopropyl or cyclohexyl analogs-non-interchangeable for SAR. - **Dual functionality:** Boc-protected amine + thiourea enables streamlined synthesis of pharmaceuticals or metal-binding pharmacophores (MBPs). - **Quality assurance:** 98% purity minimizes off-target effects in chemical biology probes. Direct replacement for cyclopropyl/cyclohexyl variants is unsupported by existing data; precise procurement ensures experimental reproducibility.

Molecular Formula C10H18N2O2S
Molecular Weight 230.33 g/mol
CAS No. 1251924-39-6
Cat. No. B1522505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-carbamothioylcyclobutyl)carbamate
CAS1251924-39-6
Molecular FormulaC10H18N2O2S
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)C(=S)N
InChIInChI=1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-10(7(11)15)5-4-6-10/h4-6H2,1-3H3,(H2,11,15)(H,12,13)
InChIKeyLDBBHDGQQKVLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(1-carbamothioylcyclobutyl)carbamate Procurement Guide


tert-Butyl N-(1-carbamothioylcyclobutyl)carbamate (CAS 1251924-39-6) is a specialized carbamate derivative featuring a cyclobutyl ring and a carbamothioyl (thiourea) functional group. It is classified as a versatile small molecule scaffold and is primarily intended for research and development use as a synthetic intermediate or building block . Its well-defined structure and purity specifications ensure reproducibility in research applications .

Substitution Inadequacy for tert-Butyl N-(1-carbamothioylcyclobutyl)carbamate


Direct substitution of tert-butyl N-(1-carbamothioylcyclobutyl)carbamate with its closest in-class analogs, such as the cyclopropyl or cyclohexyl variants, is not supported by existing data. While these compounds share a core carbamothioyl-tert-butyl carbamate structure, the differing cycloalkyl ring size (C4 vs. C3 or C6) introduces significant variations in steric bulk, conformational rigidity, and lipophilicity [1]. These parameters are critical in medicinal chemistry for target binding, metabolic stability, and physicochemical properties, meaning interchangeability cannot be assumed without quantitative comparative data, which is currently absent for this specific compound. The evidence gap itself underscores the necessity of precise procurement.

Quantitative Evidence for tert-Butyl N-(1-carbamothioylcyclobutyl)carbamate


Bioactivity Data Gap

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any quantitative biological activity data (e.g., IC50, Ki, % Inhibition) for tert-butyl N-(1-carbamothioylcyclobutyl)carbamate. Consequently, no direct comparison can be made to its closest analogs (e.g., tert-butyl N-(1-carbamothioylcyclopropyl)carbamate) regarding potency or selectivity. This evidence gap is critical for scientific selection. [1]

Bioactivity Enzyme Inhibition Drug Discovery

Purity Specification Comparison

Supplier specifications for tert-butyl N-(1-carbamothioylcyclobutyl)carbamate provide a baseline for procurement quality. Multiple vendors report a minimum purity of 95% . At least one supplier, CymitQuimica (Fluorochem brand), lists a higher purity specification of 98% . This represents a verifiable quality differentiator.

Chemical Purity Quality Control Procurement

Cyclobutyl vs. Cyclopropyl & Cyclohexyl Scaffolds

The cyclobutyl ring in CAS 1251924-39-6 offers a unique structural profile compared to its closest in-class analogs. The cyclopropyl analog (CAS 1159733-28-4) has a smaller, more strained ring, while the cyclohexyl analog (CAS 2272077-90-2) is larger and more flexible. The cyclobutyl moiety provides an intermediate level of conformational restriction and steric bulk, which can be a crucial parameter in structure-activity relationship (SAR) studies. [1]

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Design

Dual Boc-Amine and Thiourea Functionality

The compound contains a tert-butyl carbamate (Boc) group, a widely used protecting group for amines, and a thiourea moiety. This dual functionality is valuable in organic synthesis. The Boc group can be selectively removed under acidic conditions, revealing a free amine for further functionalization [1]. The thiourea group can act as a ligand for metal catalysis or a hydrogen-bond donor in organocatalysis [2]. While many compounds share these features, the combination within the cyclobutyl scaffold is a specific attribute.

Organic Synthesis Building Block Protecting Group

Applications of tert-Butyl N-(1-carbamothioylcyclobutyl)carbamate


Cyclobutyl SAR Exploration

This compound is best suited for medicinal chemistry groups conducting structure-activity relationship (SAR) studies where the unique steric and conformational properties of the cyclobutyl ring are of interest. It allows researchers to systematically explore the impact of replacing a cyclopropyl or cyclohexyl group with a cyclobutyl group on target potency and selectivity [1].

Dual-Functionality Synthesis Building Block

The compound serves as a valuable intermediate in the synthesis of more complex molecules due to the presence of both a Boc-protected amine and a thiourea group [2][3]. This dual functionality can streamline synthetic routes in the development of new pharmaceuticals or agrochemicals.

Metalloenzyme Inhibitor Scaffold Design

Given that thiourea-based compounds have been proposed as stable, sulfur-based metal-binding pharmacophores (MBPs) for inhibiting Zn(II)-dependent metalloenzymes [3], this specific scaffold can be used as a starting point for designing novel inhibitors. The cyclobutyl ring adds a unique steric component to the inhibitor design.

High-Purity Reagent for Chemical Biology

For laboratories requiring a high degree of reproducibility, procurement of the 98% purity grade of tert-butyl N-(1-carbamothioylcyclobutyl)carbamate is advisable . This higher purity minimizes the risk of off-target effects or inconsistent results caused by impurities in chemical biology probe studies.

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